(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene
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Overview
Description
(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[114003,7]heptadeca-1(17),3,5,11,13,15-hexaene is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a tetrazatricycloheptadecaene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene typically involves multiple steps, starting with the preparation of the piperazine ring and its subsequent functionalization with a chlorophenyl group. The tetrazatricycloheptadecaene core is then constructed through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of more efficient catalysts and greener solvents can contribute to more sustainable production methods.
Chemical Reactions Analysis
Types of Reactions
(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating certain diseases, pending further research.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar in structure but with a fluorophenyl group instead of a chlorophenyl group.
Sulfur Compounds: While not structurally similar, they share some chemical reactivity characteristics.
Uniqueness
The uniqueness of (11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[1140
Properties
Molecular Formula |
C23H25ClN6 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene |
InChI |
InChI=1S/C23H25ClN6/c24-19-9-6-10-20(17-19)28-13-15-29(16-14-28)22-21-11-4-3-8-18(21)7-2-1-5-12-30-23(22)25-26-27-30/h2-4,6-11,17,22H,1,5,12-16H2/b7-2- |
InChI Key |
SHVDVVSAIFSYNO-UQCOIBPSSA-N |
Isomeric SMILES |
C1C/C=C\C2=CC=CC=C2C(C3=NN=NN3C1)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Canonical SMILES |
C1CC=CC2=CC=CC=C2C(C3=NN=NN3C1)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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